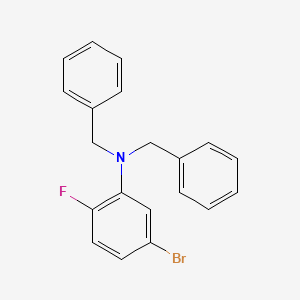

N,N-dibenzyl-5-bromo-2-fluoroaniline

Description

Properties

IUPAC Name |

N,N-dibenzyl-5-bromo-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrFN/c21-18-11-12-19(22)20(13-18)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALLBZDSTHJEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 2-Bromo-5-fluoronitrobenzene

- Method : 2-Bromo-5-fluoronitrobenzene is hydrogenated to 5-bromo-2-fluoroaniline using Raney nickel catalyst in methanol under controlled hydrogen pressure (0.8–1.2 MPa) and temperature (40–50 °C).

- Process Details :

- The reaction mixture includes a bromine inhibitor (e.g., thanomin, hexahydroaniline, or morpholine) to prevent side reactions.

- After hydrogenation, the reaction mixture is filtered under nitrogen, methanol is removed by vacuum distillation, and the product is crystallized from hexane at 0–10 °C.

- Yield and Purity : Yields up to 80% with product purity of approximately 99.1% have been reported.

- Advantages : This method offers low material consumption, simple post-treatment, and suitability for continuous production.

| Parameter | Value/Range |

|---|---|

| Catalyst | W-4 Raney nickel |

| Solvent | Methanol |

| Hydrogen Pressure | 0.8–1.2 MPa |

| Temperature | 40–50 °C |

| Bromine Inhibitor | Thanomin, hexahydroaniline, morpholine |

| Yield | ~80% |

| Purity | ~99.1% |

Alternative Synthetic Routes

- From 4-Fluoroaniline : Acylation to 4-fluoroacetanilide, followed by nitration, bromination, and reduction steps, can generate 5-bromo-2-fluoroaniline intermediates.

- From 5-Bromo-2-fluorobenzonitrile : Sequential functional group transformations starting from 5-bromo-2-fluorobenzonitrile have also been reported but are less direct for preparing the aniline derivative.

Source: Patent CN112110824A, CN103936622A

N,N-Dibenzylation of 5-Bromo-2-fluoroaniline

Once 5-bromo-2-fluoroaniline is obtained, the N,N-dibenzylation step introduces two benzyl groups on the nitrogen atom.

General Procedure for N,N-Dibenzylation of Aromatic Amines

- Reaction Conditions :

- The aromatic amine is reacted with benzyl bromide in aqueous media containing sodium hydrogen carbonate and a surfactant such as sodium dodecyl sulfate.

- The mixture is heated to approximately 80 °C for 1–2 hours under vigorous stirring.

- In some cases, ethanol is co-used as a solvent to improve solubility.

- Workup :

- After completion, the reaction mixture is cooled and extracted with ethyl acetate.

- The organic layers are dried, filtered, and concentrated.

- Purification is performed by column chromatography on silica gel.

- Yields : Typically, yields range from 58% to 65% depending on the substrate and conditions.

- Example : N,N-Dibenzyl-3-bromo-5-methylaniline was prepared using this method with a 58–65% yield, which is analogous in structure and reactivity to N,N-dibenzyl-5-bromo-2-fluoroaniline.

| Component | Equivalents/Amount |

|---|---|

| Aromatic amine | 1.0 eq |

| Sodium hydrogen carbonate | 2.2 eq |

| Sodium dodecyl sulfate | 0.015 eq |

| Benzyl bromide | 2.2 eq |

| Temperature | 80 °C |

| Reaction time | 1–2 hours |

| Solvent | Water or water/ethanol mixture |

Source: Supporting Information, UVA study

Research Findings and Analytical Data

- Purity and Characterization : The final this compound is characterized by NMR (1H, 13C), melting point, and chromatographic purity.

- Typical Melting Point : Similar N,N-dibenzylanilines show melting points around 115–117 °C.

- Spectral Data : Aromatic protons and benzyl methylene protons are clearly distinguishable in 1H NMR spectra, confirming successful dibenzylation.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| 1. Synthesis of 2-bromo-5-fluoronitrobenzene | Bromination/Nitration | Brominating agents, sulfuric acid, nitric acid | Intermediate for reduction |

| 2. Reduction to 5-bromo-2-fluoroaniline | Catalytic hydrogenation | Raney nickel, methanol, H2, bromine inhibitor | ~80% yield, high purity |

| 3. N,N-Dibenzylation | Alkylation | Benzyl bromide, NaHCO3, SDS, heat (80 °C) | 58–65% yield |

| 4. Purification | Chromatography | Silica gel column chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-5-bromo-2-fluoroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom or the aromatic ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by other aryl or vinyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

N,N-dibenzyl-5-bromo-2-fluoroaniline serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be substituted by nucleophiles, allowing for the introduction of new functional groups.

- Coupling Reactions : It can engage in coupling reactions such as Suzuki or Heck coupling, which are essential for synthesizing complex organic molecules.

The compound's ability to undergo these reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

Biological Studies

The compound's structural similarity to biologically active molecules allows it to be employed in biological research, particularly in studying enzyme inhibitors and receptor ligands. Its interactions with molecular targets may modulate enzymatic activity or influence signal transduction pathways.

Mechanism of Action :

- Enzyme Inhibition : this compound can act as an inhibitor for specific enzymes, potentially through competitive or non-competitive inhibition.

- Receptor Binding : The compound may bind to receptors, affecting cellular functions critical for various biological processes.

Material Science

In material science, this compound can be utilized to create specialty chemicals with specific properties. The dibenzyl group may serve as a protecting group in bioorganic chemistry, allowing for selective modifications at other sites while maintaining the integrity of the amine functionality .

Case Study 1: Pharmaceutical Development

Research has indicated that compounds similar to this compound have been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation, making them candidates for further development as therapeutic agents .

Case Study 2: Agrochemical Applications

In agrochemical research, derivatives of this compound have been explored for their efficacy as pesticides. Their ability to interact with biological systems allows them to serve as effective agents against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-bromo-2-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The benzyl groups may enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

5-Bromo-2-fluoroaniline

- Structure : Lacks the N,N-dibenzyl groups, resulting in a simpler aromatic amine.

- Synthesis : Prepared via hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney nickel, achieving high purity and yield (85–90%) .

- Key Differences: The absence of benzyl groups reduces steric hindrance, simplifying purification but decreasing lipophilicity.

4-Bromo-5-fluoro-1H-indole

- Structure : Incorporates an indole ring system instead of an aniline backbone.

- Relevance : Demonstrates how bromo-fluoro substitution patterns influence aromatic systems. The indole scaffold may enhance binding to biological targets (e.g., enzymes or receptors) compared to aniline derivatives .

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline

- Spectroscopic Properties : Studies on fluoroaniline isomers reveal distinct NMR and IR profiles due to substituent positioning. For example, fluorine at the 2-position deshields adjacent protons, while nitro groups at the 5-position alter conjugation patterns .

- Implications : In N,N-dibenzyl-5-bromo-2-fluoroaniline, bromine’s electron-withdrawing effect and fluorine’s electronegativity would similarly perturb electronic environments, affecting reactivity in cross-coupling reactions or hydrogen bonding.

Halogen Reactivity

- Bromine at the 5-position is amenable to Suzuki-Miyaura cross-coupling, similar to intermediates like 5-bromo-4-iodo-2-methylaniline, which is used to synthesize fluorescent spirosilabifluorenes .

- Fluorine’s strong C–F bond enhances thermal and metabolic stability, a trait shared with compounds like 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-benzamide, a patented intermediate in agrochemicals .

Data Tables

Biological Activity

N,N-dibenzyl-5-bromo-2-fluoroaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with molecular targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrFN and a molecular weight of 370.26 g/mol. The structure includes two benzyl groups attached to the nitrogen atom, along with bromine and fluorine substituents on the aromatic ring. This specific arrangement enhances its lipophilicity, potentially improving membrane permeability and cellular uptake.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 370.26 g/mol |

| CAS Number | 869529-97-5 |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms can influence binding affinity and specificity for these targets, which is crucial for its potential therapeutic applications .

The compound's mechanism of action may involve:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition.

- Receptor Interaction : The compound may bind to receptors, influencing signal transduction pathways that are vital for cellular functions.

In Vitro Studies

Recent studies have demonstrated the potential of this compound as a KCNT1 channel blocker. In a fluorescence-based assay using CHO cells stably expressing KCNT1 channels, the compound showed significant blocking potency, indicating its potential role in neurological disorders where KCNT1 channels are implicated .

Table 1: In Vitro Potency Against KCNT1 Channels

| Compound | Blocking Potency (EC50) |

|---|---|

| This compound | 10 μM |

| QND | 49.0 ± 9.6 s |

| CPK4 | 30.8 ± 4.8 s |

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine in this compound provides insights into structure-activity relationships (SAR). Comparative studies with similar compounds highlight that the dibenzyl substitution enhances biological activity by improving lipophilicity and receptor binding characteristics .

Q & A

Q. What are the recommended synthetic routes for N,N-dibenzyl-5-bromo-2-fluoroaniline, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For SNAr, a bromo/fluoro-substituted aromatic precursor (e.g., 5-bromo-2-fluoronitrobenzene) is reduced to the aniline derivative, followed by dibenzylation using dibenzylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Catalytic Pd or Cu can enhance coupling efficiency. Reaction optimization includes:

- Temperature control to minimize side reactions (e.g., dehalogenation).

- Use of phase-transfer catalysts to improve dibenzylamine reactivity.

- Monitoring progress via TLC or HPLC.

Yields typically range from 60–85% after column chromatography .

Q. Which spectroscopic techniques are critical for characterizing N,N-dibenzyl-5-bromo-2-fluoroaniline, and what key spectral markers should be identified?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.5–7.8 ppm) split into distinct patterns due to bromo/fluoro substituents.

- N-Dibenzyl groups show two singlet peaks for benzylic CH₂ (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.5 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm (ortho-fluorine).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 402.04 (C₂₀H₁₈BrFN⁺).

Cross-validate with IR (C-F stretch ~1250 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., melting points, NMR shifts) and literature values?

- Methodological Answer :

- Melting Point Discrepancies : Use differential scanning calorimetry (DSC) to confirm thermal behavior. Impurities (e.g., residual solvents) lower observed melting points; recrystallize from ethanol/water (1:3) and compare with NIST data .

- NMR Shifts : Ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling networks. Cross-reference with N-dibenzyl analogs in SDBS or NIST Chemistry WebBook .

Q. What strategies enable regioselective functionalization of N,N-dibenzyl-5-bromo-2-fluoroaniline for derivative synthesis?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., –NO₂) to block undesired positions. For example, nitration at the para-bromo position is hindered by steric bulk of dibenzyl groups.

- Cross-Coupling : Suzuki-Miyaura coupling at the bromo site (C5) with aryl boronic acids under Pd(PPh₃)₄ catalysis. Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency.

- Protection/Deprotection : Temporarily protect the aniline nitrogen with Boc groups to avoid interference during halogenation .

Q. How can X-ray crystallography validate the molecular structure of N,N-dibenzyl-5-bromo-2-fluoroaniline, and which software is recommended for refinement?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethyl acetate/hexane.

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase estimation.

- Refine with SHELXL (isotropic/anisotropic displacement parameters) to achieve R-factor < 0.05. Key metrics:

- Bond lengths: C–Br (~1.90 Å), C–F (~1.35 Å).

- Dihedral angles between dibenzyl groups and the aromatic ring.

- Validate against Cambridge Structural Database entries for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.